3-Hydroxy-3-(thiazol-2-yl)indolin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O2S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
3-hydroxy-3-(1,3-thiazol-2-yl)-1H-indol-2-one |
InChI |
InChI=1S/C11H8N2O2S/c14-9-11(15,10-12-5-6-16-10)7-3-1-2-4-8(7)13-9/h1-6,15H,(H,13,14) |
InChI Key |
BURKMBCVRAOKIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=NC=CS3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=NC=CS3)O |
Origin of Product |
United States |
Biological Activity Profiles of 3 Hydroxy 3 Thiazol 2 Yl Indolin 2 One Derivatives
Antimicrobial Activities
Derivatives of the 3-hydroxy-3-(thiazol-2-yl)indolin-2-one framework have demonstrated significant potential in combating microbial infections, including those caused by drug-resistant pathogens. Their activities span antibacterial, antifungal, and antibiofilm applications.
A variety of thiazolyl-indolin-2-one derivatives have been synthesized and evaluated for their antibacterial properties, showing promise against both Gram-positive and Gram-negative bacteria. johnshopkins.edu For instance, a series of new thiazolo-indolin-2-one derivatives exhibited notable antibacterial activity. johnshopkins.edu Specifically, the N-(thiazol-2-yl)benzenesulfonamide derivative (Compound 4 in the source) was identified as a particularly active compound. johnshopkins.edu Further studies on isatin-decorated thiazole (B1198619) derivatives confirmed their antimicrobial effects against the Gram-negative Escherichia coli and the Gram-positive Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Research into 3-alkylidene-2-indolone derivatives also revealed potent antibacterial activity. Compounds 10f, 10g, and 10h from one study demonstrated a high level of efficacy against three Gram-positive bacterial strains (Staphylococcus aureus ATCC 6538, S. aureus 4220, and MRSA ATCC 43300), with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL, equivalent to the control drug gatifloxacin. nih.gov The broader class of thiazole derivatives has been extensively reviewed for its antibacterial action against various pathogens, including S. aureus, S. pyogenes, E. coli, and P. aeruginosa. biointerfaceresearch.com The thiazole ring itself is considered a key "toxophoric unit" that contributes to this antimicrobial potential. sapub.org
Table 1: Antibacterial Activity of Selected Indolin-2-one and Thiazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Target Organism | Activity Measurement | Value | Source |
|---|---|---|---|---|
| N-(thiazol-2-yl)benzenesulfonamide | S. aureus (MRSA) | MIC | 3.9 µg/mL | johnshopkins.edu |
| N-(thiazol-2-yl)benzenesulfonamide | P. aeruginosa | MIC | 7.8 µg/mL | johnshopkins.edu |
| 3-Alkylidene-2-indolone (10f ) | S. aureus ATCC 6538 | MIC | 0.5 µg/mL | nih.gov |
| 3-Alkylidene-2-indolone (10g ) | S. aureus ATCC 4220 | MIC | 0.5 µg/mL | nih.gov |
| 3-Alkylidene-2-indolone (10h ) | MRSA ATCC 43300 | MIC | 0.5 µg/mL | nih.gov |
| Isatin-Thiazole Hybrid (14b ) | MRSA ATCC 43300 | MIC | 6.25 µg/mL | nih.gov |
| Isatin-Thiazole Hybrid (14c ) | MRSA ATCC 43300 | MIC | 12.5 µg/mL | nih.gov |
The antifungal properties of these compounds have been explored against both plant and human fungal pathogens. In a study focused on plant pathogenic fungi, a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and tested. mdpi.comnih.gov Many of these compounds showed moderate to excellent antifungal activity against five different plant pathogens. nih.gov Notably, compound 3u in the study, which features halogen substitutions, was highly effective against Rhizoctonia solani, with a half-maximal effective concentration (EC₅₀) of 3.44 mg/L, outperforming the control fungicides. mdpi.comnih.gov The structure-activity relationship (SAR) analysis indicated that introducing iodine (I), chlorine (Cl), or bromine (Br) at position 5 of the oxindole and indole (B1671886) rings is critical for potent antifungal activity. mdpi.comnih.gov
Against human pathogens, thiazole derivatives have shown efficacy comparable to established antifungal drugs like ketoconazole (B1673606) and fluconazole (B54011) against various Candida strains. jchemrev.com Some thiazolo-indolin-2-one derivatives have demonstrated weak to moderate activity against fungi. johnshopkins.edu Additionally, certain synthesized thiazole compounds have been evaluated against the human pathogen Candida albicans, showing moderate potency. sapub.org
Table 2: Antifungal Activity of Selected 3-Hydroxy-2-oxindole Derivatives This table is interactive. You can sort and filter the data.
| Compound Derivative | Target Organism | Activity Measurement | Value (mg/L) | Source |
|---|---|---|---|---|
| Compound 3u | Rhizoctonia solani | EC₅₀ | 3.44 | mdpi.comnih.gov |
| Compound 3t | Rhizoctonia solani | EC₅₀ | 7.61 | nih.gov |
| Compound 3v | Rhizoctonia solani | EC₅₀ | 5.89 | nih.gov |
| Compound 3w | Rhizoctonia solani | EC₅₀ | 4.86 | nih.gov |
| Carvacrol (Control) | Rhizoctonia solani | EC₅₀ | 7.38 | mdpi.comnih.gov |
| Phenazine-1-carboxylic acid (Control) | Rhizoctonia solani | EC₅₀ | 11.62 | mdpi.comnih.gov |
Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Derivatives of the indolin-2-one and thiazole core have shown the ability to inhibit the formation of these resilient microbial communities. Thiazole-containing nortopsentin analogues were found to interfere with the initial steps of biofilm formation in a dose-dependent manner, showing particular selectivity against staphylococcal strains. nih.gov The most active of these derivatives had half-maximal inhibitory concentration (IC₅₀) values against Staphylococcus aureus ATCC 25923 ranging from 0.40 to 2.03 µM. nih.gov
A separate study highlighted a 5-(2-oxoindolin-3-ylidene)-thiazol-4(5H)-one derivative (7a ) as having the strongest antibiofilm activity against P. aeruginosa, with a Biofilm Inhibitory Concentration (BIC₅₀) of 3.9 µg/mL. johnshopkins.edu In the same study, an N-(thiazol-2-yl)benzenesulfonamide derivative (4 ) was most effective against S. aureus biofilm, with a BIC₅₀ of 1.95 µg/mL. johnshopkins.edu Further research on isatin-decorated thiazole derivatives also confirmed their potential to disrupt biofilm formation. nih.gov
Table 3: Antibiofilm Activity of Selected Thiazolyl-Indolinone Derivatives This table is interactive. You can sort and filter the data.
| Compound Derivative | Target Organism | Activity Measurement | Value | Source |
|---|---|---|---|---|
| N-(thiazol-2-yl)benzenesulfonamide (4 ) | S. aureus (ATCC 29213) | BIC₅₀ | 1.95 ± 0.01 µg/mL | johnshopkins.edu |
| 5-(2-oxoindolin-3-ylidene)-thiazol-4(5H)-one (7a ) | P. aeruginosa | BIC₅₀ | 3.9 ± 0.16 µg/mL | johnshopkins.edu |
| Thiazole Nortopsentin Analogue (1p ) | S. aureus (ATCC 25923) | IC₅₀ | 1.2 µM | nih.gov |
| Thiazole Nortopsentin Analogue (2i ) | S. aureus (ATCC 25923) | IC₅₀ | 1.7 µM | nih.gov |
| Thiazole Nortopsentin Analogue (2j ) | S. aureus (ATCC 25923) | IC₅₀ | 2.0 µM | nih.gov |
| Thiazole Nortopsentin Analogue (2n ) | S. aureus (ATCC 25923) | IC₅₀ | 0.4 µM | nih.gov |
Antiviral Activities
The structural framework of this compound has also been a foundation for the development of novel antiviral agents, particularly against HIV-1 and other viral families like enteroviruses.
The fight against Human Immunodeficiency Virus Type 1 (HIV-1) has led to the exploration of various heterocyclic compounds as potential inhibitors of viral enzymes. While many anti-HIV agents target the viral reverse transcriptase (RT), derivatives of the indolin-2-one scaffold have shown activity against multiple viral targets.
Some 3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one derivatives, which are structurally related to the core compound, have been shown to effectively inhibit HIV-1 RT activity at micromolar concentrations. nih.gov Other research has focused on designing 3-hydroxy-indolin-2-one analogues of the known RT inhibitor efavirenz (B1671121); one such derivative with a cyclopropylethynyl group showed greater activity than efavirenz against HIV-1 replication. eurekaselect.com
However, not all antiviral activity from this class of compounds stems from RT inhibition. A series of novel 3-hydrazonoindolin-2-one derivatives were developed as potent inhibitors of HIV-1 RNase H, another crucial viral enzyme, with the most potent compound exhibiting an inhibitory constant (Ki) of 0.55 µM. mdpi.com Furthermore, a study on 3-oxindole derivatives identified compounds that inhibit HIV-1 infection by targeting Tat-mediated viral transcription, rather than reverse transcription or integration. mdpi.com The lead compound from this study, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f ), had a half-maximal inhibitory concentration (IC₅₀) of 0.4578 µM against HIV-1 infection. mdpi.com
Table 4: Anti-HIV-1 Activity of Selected Indolin-2-one Derivatives This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Target | Activity Measurement | Value (µM) | Source |
|---|---|---|---|---|
| 3-Hydrazonoindolin-2-one | HIV-1 RNase H | Kᵢ | 0.55 | mdpi.com |
| 3-Oxindole-2-carboxylate (6f ) | HIV-1 Infection | IC₅₀ | 0.4578 | mdpi.com |
| 3-Oxindole-2-carboxylate (6a ) | Tat-induced Transcription | IC₅₀ | 9.53 | mdpi.com |
| 3-Oxindole-2-carboxylate (6g ) | Tat-induced Transcription | IC₅₀ | 2.85 | mdpi.com |
While research into specific this compound derivatives against a broad range of viruses is ongoing, related thiazole-containing heterocyclic systems have shown potent activity against other viral pathogens, notably enteroviruses. Enteroviruses are responsible for a variety of human illnesses, yet no approved therapy exists for their treatment. nih.gov
A study on 2,6-dihalophenyl-substituted 1H,3H-thiazolo[3,4-a]benzimidazoles reported potent activity against several enteroviruses, including coxsackievirus A9, echovirus 9 and 11, and all six strains of coxsackievirus B. nih.gov A structure-activity analysis revealed that substitutions on the tricyclic system significantly influenced antiviral potency. nih.gov The compound 1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole demonstrated a dose-dependent inhibition of viral replication with a 50% effective concentration (EC₅₀) of 0.41 µg/mL, highlighting the potential of thiazole-fused systems as a basis for developing broad-spectrum anti-enterovirus agents. nih.gov
Table 5: Anti-Enterovirus Activity of a Thiazole-Containing Compound This table is interactive. You can sort and filter the data.
| Compound Derivative | Target Virus | Activity Measurement | Value (µg/mL) | Source |
|---|---|---|---|---|
| 1-(2-chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole | Enterovirus (general) | EC₅₀ | 0.41 | nih.gov |
Antiproliferative Activities
Derivatives based on the indolin-2-one and thiazole frameworks have been a major focus of anticancer research, primarily due to their ability to inhibit protein tyrosine kinases involved in tumor growth and angiogenesis.
A primary mechanism for the antiproliferative effects of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a critical protein tyrosine kinase that mediates tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. nih.govnih.gov By blocking the ATP binding site of VEGFR-2, these inhibitors can halt the signaling pathway that leads to endothelial cell proliferation and migration, thereby impeding tumor growth. nih.gov
Inspired by the pharmacophore of established VEGFR-2 inhibitors like Sunitinib (B231), researchers have synthesized novel series of 2-oxoindolin-3-ylidene thiazole derivatives. nih.gov Several of these compounds have demonstrated potent inhibitory activity against VEGFR-2, in some cases exceeding that of the reference drug. For example, compound 4c (a 2-oxoindolin-3-ylidene thiazole derivative) showed a VEGFR-2 inhibition IC₅₀ value of 0.047 µM, which is more potent than Sunitinib (IC₅₀ = 0.167 µM). nih.gov Similarly, other derivatives in the same series, 4b and 6c , also displayed strong VEGFR-2 inhibition with IC₅₀ values of 0.113 µM and 0.089 µM, respectively. nih.gov
This potent enzyme inhibition translates into significant growth inhibition across a wide array of cancer cell lines. In studies conducted by the National Cancer Institute (NCI), certain derivatives caused complete cell death, with mean growth inhibition percentages reaching as high as 148.27% for compound 4d . nih.gov Further evaluation against specific cell lines, such as the hepatocellular carcinoma line HepG2, revealed IC₅₀ values ranging from 3.13 to 30.54 μM for the most active compounds. nih.gov Another study on 3-substituted-indolin-2-ones containing chloropyrrole moieties also reported potent activity, with IC₅₀ values as low as 0.32 µM against non-small cell lung cancer (A549) and 0.67 µM against oral epithelial cancer (KB) cell lines. mdpi.com
| Compound | VEGFR-2 Inhibition IC₅₀ (µM) | Cancer Cell Line | Antiproliferative Activity (IC₅₀ or GI%) | Reference |
|---|---|---|---|---|
| Derivative 4c | 0.047 | HepG2 | 3.13 µM (IC₅₀) | nih.gov |
| Derivative 4b | 0.113 | HepG2 | 4.51 µM (IC₅₀) | nih.gov |
| Derivative 6c | 0.089 | HepG2 | 4.88 µM (IC₅₀) | nih.gov |
| Derivative 4d | 1.549 | NCI-60 Panel | 148.27% (Mean GI%) | nih.gov |
| Chloropyrrole-Indolinone | Not Reported | A549 | 0.32 µM (IC₅₀) | mdpi.com |
| Chloropyrrole-Indolinone | Not Reported | KB | 0.67 µM (IC₅₀) | mdpi.com |
An essential characteristic of a promising anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Derivatives of the thiazole-indolinone scaffold have shown promising results in this regard. For instance, 2,4-Bis(3'-indolyl)thiazole was found to exhibit selective cytotoxicity against certain leukemia cell lines, with GI₅₀ (50% growth inhibition) values in the low micromolar range. nih.gov
Further studies have quantified this selectivity. A series of novel 2-oxoindolin-3-ylidene thiazole derivatives were tested for cytotoxicity against both the HepG2 liver cancer cell line and the THLE-2 normal liver cell line. nih.gov The selectivity index (SI), calculated as the ratio of the IC₅₀ in normal cells to that in cancer cells, was favorable. Compound 4c , the most potent derivative, had an SI of 1.80, while other derivatives showed even higher selectivity, with SI values up to 10.26. nih.gov This suggests a wider therapeutic window compared to the reference drug Sunitinib, which had an SI of 1.15 in the same study. nih.gov This selectivity indicates that these compounds have a greater propensity to kill cancer cells over non-malignant cells, a critical attribute for potential chemotherapeutic agents.
| Compound | IC₅₀ HepG2 (Cancer) (µM) | IC₅₀ THLE-2 (Normal) (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Derivative 4c | 3.13 | 5.64 | 1.80 | nih.gov |
| Derivative 4b | 4.51 | 18.41 | 4.08 | nih.gov |
| Derivative 6c | 4.88 | 23.77 | 4.87 | nih.gov |
| Sunitinib (Reference) | 7.45 | 8.57 | 1.15 | nih.gov |
Neuroprotective Research Implications
Beyond oncology, thiazole and indole-containing structures are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov The neuroprotective effects are often linked to their ability to counteract oxidative stress and neuroinflammation, which are key pathological features of these diseases. jelsciences.comirispublishers.com
Research on related thiazolidine-2,4-dione derivatives has shown that they can alleviate cognitive decline in animal models of Alzheimer's disease. nih.gov The mechanism is believed to involve the modulation of neuroinflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines like TNF-α and down-regulating the NF-κB and NLRP3 pathways. jelsciences.comirispublishers.com Furthermore, indole-based compounds have demonstrated the ability to protect neuroblastoma cells from oxidative stress induced by hydrogen peroxide and amyloid-beta peptides. nih.gov These compounds can also interfere with the aggregation of amyloid beta, a key event in Alzheimer's pathology. nih.gov
While direct studies on this compound itself are limited in this area, the established neuroprotective activities of both the thiazole and indole scaffolds suggest that their combination in this core structure is a promising avenue for the development of new agents against neurodegenerative diseases. nih.govnih.gov
Other Reported Pre-clinical Biological Activities (e.g., Anti-inflammatory, Anti-amyloid)
The biological activities of thiazole-indolinone derivatives extend to anti-inflammatory and anti-amyloid effects, which are closely linked to their neuroprotective potential.
Anti-inflammatory Activity: The anti-inflammatory properties of related thiazole derivatives have been well-documented. Mechanistic studies show that these compounds can mediate their effects through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. irispublishers.com Some thiazolidine (B150603) derivatives also show selectivity for COX-2, an enzyme induced during inflammatory responses, which is a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs). jelsciences.comnih.gov
Anti-amyloid Activity: A pathological hallmark of Alzheimer's disease is the formation of amyloid plaques in the brain. nih.gov Research on indole-based compounds has shown that they possess anti-amyloid properties. nih.gov Specifically, certain indole derivatives have been found to effectively disaggregate pre-formed amyloid-beta fibrils and protect cells from their neurotoxic effects. nih.gov Given that some anti-inflammatory agents have been shown to alter beta-amyloid processing and deposition, the combined anti-inflammatory and anti-amyloid potential of the this compound scaffold is a significant area for future research. nih.gov
Structure Activity Relationship Sar and Rational Design Principles
Influence of Substitutions on the Indolin-2-one Ring
The introduction of halogen atoms to the indolin-2-one framework is a key strategy in modulating bioactivity. Studies on related scaffolds have shown that the presence of a chlorine atom is crucial for enhancing antitumor activity while reducing cardiotoxicity. mdpi.comdoaj.org For instance, in a series of indolin-2-ones with a C-3 attached pyrrole (B145914) ring, the chlorinated analogues demonstrated good antitumor activities, whereas brominated versions had lower potency. mdpi.com This suggests that the specific nature and position of the halogen are critical. Furthermore, replacing a methoxy (B1213986) group with a chlorine atom on the aromatic ring of an indolin-2-one derivative was found to increase its inhibitory capacity against fatty acid amide hydrolase (FAAH). mdpi.com
Alkyl and aryl substitutions on the indolin-2-one ring have a profound effect on the biological properties of these compounds. Research has shown that a 6-methoxy group on the indolin-2-one ring can lead to very strong activity against certain cancer cell lines, such as MCF-7. nih.gov However, this substitution may not always confer selectivity. nih.gov
The introduction of arylidene motifs at the C3 position also significantly influences activity. For example, an m-aminobenzylidene group was associated with both antibacterial and notable anticancer activity against MCF-7 cells. nih.gov In contrast, indolin-2-one derivatives with m-methoxy or m-methylbenzylidene functions showed limited activity against Hepa1c1c7 cell lines. nih.gov
The substitution at the N-1 position of the indolin-2-one ring is a critical determinant of biological, particularly anticancer, activity. nih.gov Multiple studies have confirmed that anticancer action is strongly dependent on the presence of an N-substituent. nih.govnih.gov Derivatives lacking a substituent at the nitrogen position (N-H) often exhibit limited activity. nih.gov
The addition of an N-aryl fragment has been shown to enhance anticancer effects. nih.gov Similarly, the introduction of an allyl fragment in conjunction with other motifs, such as m-aminobenzylidene or 2-pyridyl, had a significant positive influence on biological activities. nih.gov The presence of an indolin-1-yl group has been reported to notably improve activity against prostate cancer cell lines when compared to other fragments like morpholino or piperidin-1-yl. nih.gov
SAR of the Thiazole (B1198619) Moiety
The thiazole ring, a bio-isostere of various functional groups, provides a versatile scaffold for modification. Its substitution pattern and linkage to the indolin-2-one core are pivotal for activity.
The substitution pattern on the thiazole ring is a key factor in determining the biological efficacy of the hybrid molecule.
Halogenated Phenyl Groups: The attachment of a halogen-substituted phenyl ring to the thiazole moiety is a recurring theme in active compounds. SAR studies indicate that electron-withdrawing groups like chlorine (Cl), bromine (Br), and fluorine (F) on a phenyl ring connected to the thiazole can result in higher biological activity. nih.gov Specifically, a para-halogen-substituted phenyl group attached to the thiazole ring has been identified as important for activity. nih.gov
Alkyl and Aryl Groups: The introduction of simple alkyl groups can also modulate activity. For instance, methyl and adamantyl substitutions on the thiazole ring have been shown to yield significant activity. nih.govmdpi.com An adamantanyl substituent at position 4 of the thiazole ring conferred good LOX inhibitory activity. mdpi.com Conversely, introducing methyl groups at positions 4 and 5 of the thiazole ring resulted in compounds with selective COX-1 inhibitory activity, but a loss of LOX activity. mdpi.com Furthermore, m,p-dimethyl substitution in a phenyl ring attached to the thiazole was found to be important for cytotoxic activity. nih.gov
Other Substituents: It has been reported that alkyl and nitro substituents attached to heterocyclic rings like thiazole can lead to higher bioactivity against pathogenic diseases. researchgate.net
The following table summarizes the inhibitory concentrations of selected thiazole-indolinone derivatives, highlighting the impact of different substitution patterns.
| Compound ID | Indolin-2-one Substitution | Thiazole Moiety Substitution | Linker/Connectivity | Target/Activity | IC50 Value | Reference |
| 13b | Unsubstituted | N/A | Thiazole hybrid | VEGFR-2 Inhibition | 0.067 µM | researchgate.net |
| 4d | N-allyl | Arylidene | m-aminobenzylidene | MCF-7 (Anticancer) | 18.42 µM | nih.gov |
| 4g | N-allyl | Arylidene | 2-pyridyl | MCF-7 (Anticancer) | N/A (noted as very good) | nih.gov |
| 8l | N-H | Benzimidazole | Methylene | MDA-MB-231 (Anticancer) | 3.26 µM | nih.gov |
| 12 | N-H | Unsubstituted | Hydrazono | DHFR Inhibition | 40.71 nM | johnshopkins.edu |
This table is interactive. Click on the headers to sort.
A common strategy involves a hydrazono linker (-C=N-NH-). A series of 3-[(4-thiazolin-2-ylidene)hydrazono]-1H-2-indolinones were synthesized and evaluated for antituberculosis activity. nih.gov One such derivative, 3-(2-(4-thiazol-2-yl)hydrazono)indolin-2-one, displayed significant inhibitory activity against DHFR with high selectivity. johnshopkins.edu This indicates that the hydrazono bridge is a viable and potentially advantageous linker for creating potent inhibitors. nih.gov
Other connectivity approaches include fusing the rings, as in thiazolo[3,2-a]indoles, which creates a more rigid structure. acs.org The exploration of different linkers and direct fusion strategies remains an active area of research to fine-tune the pharmacological profile of this promising class of compounds.
The development of potent and selective therapeutic agents from a lead compound, such as 3-Hydroxy-3-(thiazol-2-yl)indolin-2-one, relies heavily on a deep understanding of its structure-activity relationships. SAR studies systematically alter the chemical structure to map the impact of each modification on the compound's biological activity, thereby guiding the rational design of more effective molecules.
The tertiary hydroxyl group at the C3 position of the indolin-2-one scaffold is a critical determinant of biological activity. This functional group is not merely a structural feature but an active participant in molecular interactions with biological targets.
Research on various 3-hydroxy-3-substituted oxindole (B195798) analogs has consistently underscored the significance of this hydroxyl moiety. For instance, in studies of analogs developed as anti-HIV-1 agents, the presence of the C3-hydroxyl group was found to be crucial. nih.gov This group can act as a potent hydrogen bond donor, forming a key interaction with amino acid residues within the active site of target enzymes, such as reverse transcriptase. nih.gov The ability to form this hydrogen bond can be essential for anchoring the molecule in the correct orientation for effective inhibition.
The replacement or removal of this hydroxyl group often leads to a significant reduction or complete loss of activity, confirming its role as a key pharmacophoric feature. For example, derivatives where the hydroxyl is replaced by a less polar group or eliminated to form a double bond (an indolin-2-ylidene) may interact with the target differently, leading to a different biological profile.
| Modification | Rationale | Predicted Effect on Activity |
|---|---|---|
| Removal of -OH group (forming C3-H) | Loss of key hydrogen bond donor interaction. | Significant decrease or loss of potency. |
| Replacement with -OCH₃ group | Eliminates hydrogen bond donating ability, adds steric bulk. | Likely decrease in potency. |
| Inversion of Stereochemistry (R vs. S) | Alters the 3D orientation of the -OH and thiazole groups. | May increase or decrease activity depending on the specific target topology. |
| Replacement with -SH group | Maintains hydrogen bond donor capability but with different bond length and acidity. | Variable; could maintain, decrease, or alter activity profile. |
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. nih.gov For this compound, the pharmacophore can be dissected by considering its constituent parts: the indolin-2-one skeleton and the thiazole ring.
Pharmacophoric Features:
Indolin-2-one Core: This scaffold provides several key interaction points. The lactam carbonyl (C=O) at the C2 position is a strong hydrogen bond acceptor. The adjacent NH group is a hydrogen bond donor. The aromatic benzene (B151609) ring can engage in hydrophobic and π-π stacking interactions.
C3-Hydroxyl Group: As established, this is a critical hydrogen bond donor.
Thiazole Ring: This five-membered heteroaromatic ring contributes significantly to the pharmacophore. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in various non-covalent interactions. The ring itself is a hydrophobic feature.
Combining these elements, a putative pharmacophore model for this compound class would include a hydrogen bond acceptor (C2-carbonyl), a hydrogen bond donor (C3-hydroxyl), and specific hydrophobic and aromatic regions.
| Feature | Structural Element | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | C2-Carbonyl Oxygen | Interaction with donor groups (e.g., -NH, -OH) in the target's binding site. |
| Hydrogen Bond Donor (HBD) | C3-Hydroxyl Group | Interaction with acceptor groups (e.g., C=O, N) in the target's binding site. |
| Hydrogen Bond Donor (HBD) | N1-Amide Hydrogen | Interaction with acceptor groups in the target's binding site. |
| Aromatic/Hydrophobic Region | Indole (B1671886) Benzene Ring | π-π stacking, hydrophobic interactions. |
| Heteroaromatic/Hydrophobic Region | Thiazole Ring | Hydrophobic interactions, potential H-bonding via N-atom. |
Lead Compound Optimization: Once a lead compound like this compound is identified, lead optimization aims to enhance its potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). 3biotech.comresearchgate.net Based on SAR studies of related indolin-2-one derivatives, several optimization strategies can be proposed:
Substitution on the Indolin-2-one Ring: The benzene portion of the indolin-2-one is a prime site for modification. Research on related scaffolds has shown that introducing small electron-withdrawing groups, such as halogens (e.g., chloro, bromo), at the C5 position can remarkably enhance potency. nih.gov This is often attributed to favorable electronic effects or improved interactions within the binding pocket.
Modification of the Thiazole Ring: The thiazole ring can be substituted at its available positions (C4 and C5) to explore further interactions. Adding small alkyl or aryl groups could probe for additional hydrophobic pockets in the target protein, potentially increasing binding affinity.
N-Substitution of the Lactam: The hydrogen at the N1 position can be replaced with various substituents. For example, adding small alkyl groups or other functional moieties could modulate the compound's solubility, cell permeability, and metabolic stability. However, this may also disrupt a crucial hydrogen bond, so such modifications must be carefully evaluated. nih.gov
These rational design principles, guided by SAR and pharmacophore analysis, are essential for transforming a promising hit compound into a viable drug candidate.
Mechanistic Investigations and Molecular Interactions
Enzymatic Inhibition Studies
The unique structural features of the 3-hydroxy-3-(thiazol-2-yl)indolin-2-one scaffold make it a versatile pharmacophore for the design of potent enzyme inhibitors. Research has demonstrated its ability to target a range of enzymes implicated in viral infections and cancer.
Targeting Viral Enzymes (e.g., HIV-1 Reverse Transcriptase, Integrase)
Derivatives of this compound have been identified as promising inhibitors of key enzymes in the life cycle of the human immunodeficiency virus (HIV). nih.govnih.gov Specifically, these compounds have shown the ability to dually target both the reverse transcriptase (RT) and integrase (IN) enzymes of HIV-1. nih.gov
The HIV-1 RT is a crucial enzyme responsible for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. nih.gov Certain indolinone-based scaffolds have been developed as dual allosteric inhibitors that target both the polymerase and RNase H functions of reverse transcriptase. nih.gov Further structural optimization of these inhibitors has led to the synthesis of new derivatives with dual inhibitory activity in the low micromolar range. nih.gov
HIV-1 integrase is another vital enzyme that facilitates the insertion of the viral DNA into the host chromosome, a process involving 3'-processing and strand transfer. nih.govmdpi.com Studies have shown that some 3-[2-(4-aryl-1,3-thiazol-2-ylidene)hydrazin-1-ylidene]1-indol-2-one derivatives can effectively block HIV-1 replication with EC50 values below 20 µM and also inhibit HIV-1 integrase. nih.gov For instance, the initial prototype for dual RT inhibitors was identified as (Z)-3-(2-(4-(3,4-dihydroxyphenyl)thiazol-2-yl)hydrazineylidene)indolin-2-one. nih.gov
| Derivative | Target Enzyme | IC50/EC50 | Reference |
| 3-[2-(4-aryl-1,3-thiazol-2-ylidene)hydrazin-1-ylidene]1-indol-2-one series | HIV-1 Reverse Transcriptase | Low µM | nih.gov |
| 3-[2-(4-aryl-1,3-thiazol-2-ylidene)hydrazin-1-ylidene]1-indol-2-one series | HIV-1 Integrase | < 20 µM | nih.gov |
Inhibition of Kinases (e.g., VEGFR-2)
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a well-established strategy in anti-cancer therapy. nih.govmdpi.com Several 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.gov
Inspired by the pharmacophoric features of the VEGFR-2 inhibitor sunitinib (B231), researchers have developed novel derivatives that demonstrate strong VEGFR-2 inhibition. nih.gov For example, certain compounds from a series of 2-oxoindolin-3-ylidene thiazole derivatives exhibited IC50 values for VEGFR-2 inhibition ranging from 0.047 to 1.549 µM, with some being more potent than the reference drug sunitinib (IC50 of 0.167 µM). nih.gov Molecular docking studies have confirmed that these compounds can form strong binding interactions within the active site of VEGFR-2. nih.gov
| Derivative | VEGFR-2 IC50 (µM) | Reference |
| 2-Oxoindolin-3-ylidene thiazole deriv. 4b | 0.113 | nih.gov |
| 2-Oxoindolin-3-ylidene thiazole deriv. 4c | 0.047 | nih.gov |
| 2-Oxoindolin-3-ylidene thiazole deriv. 4d | 1.549 | nih.gov |
| 2-Oxoindolin-3-ylidene thiazole deriv. 4l | 0.995 | nih.gov |
| 2-Oxoindolin-3-ylidene thiazole deriv. 6c | 0.089 | nih.gov |
| Sunitinib (Reference) | 0.167 | nih.gov |
DHFR Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of DNA, and its inhibition is a key mechanism for several anticancer and antimicrobial drugs. nih.govbohrium.com A novel indolin-2-one derivative incorporating a thiazole moiety has been developed and identified as a potent DHFR inhibitor. nih.govjohnshopkins.edu
Specifically, the derivative 3-(2-(4-thiazol-2-yl)hydrazono)indolin-2-one demonstrated high selectivity and potent inhibitory activity against DHFR, with an IC50 value of 40.71 ± 1.86 nM. nih.govjohnshopkins.edu This potency was found to be superior to that of methotrexate, a well-known DHFR inhibitor used in cancer chemotherapy. nih.govjohnshopkins.edu The development of such potent and selective DHFR inhibitors holds promise for new therapeutic agents. nih.govjohnshopkins.edu
| Compound | DHFR IC50 (nM) | Reference |
| 3-(2-(4-thiazol-2-yl)hydrazono)indolin-2-one | 40.71 ± 1.86 | nih.govjohnshopkins.edu |
Cellular Pathway Modulation
Beyond direct enzymatic inhibition, derivatives of this compound can exert their biological effects by modulating complex cellular signaling pathways. These pathways are crucial for processes such as bacterial communication and programmed cell death.
Investigation of Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. researchgate.netsemanticscholar.org Disrupting QS is an attractive anti-virulence strategy. Thiazole derivatives of indolin-2-one have been investigated for their ability to inhibit QS systems. nih.govjohnshopkins.edu
Research has shown that certain thiazole derivatives can significantly inhibit the fsr QS system in a dose-dependent manner without affecting bacterial growth. nih.govjohnshopkins.edu This suggests a specific interference with the signaling pathway rather than general toxicity. The ability to attenuate bacterial virulence by inhibiting QS makes these compounds potential candidates for combating bacterial infections, including those caused by multidrug-resistant strains. nih.govjohnshopkins.edu
Apoptosis Induction Mechanisms in Cell Models
Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells, and its induction in cancer cells is a primary goal of many anticancer therapies. nih.govresearchgate.netscilit.comnih.gov Merging indole (B1671886) and 3-hydrazinoindolin-2-one scaffolds has been a strategic approach to designing pro-apoptotic agents. nih.govresearchgate.netscilit.comnih.gov
Ligand-Target Binding Characterization
The binding of this compound to its putative biological targets is characterized by a combination of directed hydrogen bonds and more diffuse hydrophobic and aromatic interactions. While detailed crystallographic or NMR-based structural data for this specific compound in complex with a protein target are not publicly available, the well-established interactions of its core components—the oxindole (B195798) and thiazole rings—allow for a detailed theoretical characterization. Molecular docking studies on closely related indolin-2-one and thiazole derivatives provide a robust framework for understanding these interactions. For instance, various 2-oxoindolin-3-ylidene thiazole derivatives have been designed to target the hinge region of VEGFR-2, where the indolin-2-one moiety is crucial for forming hydrogen bonds. nih.gov
Hydrogen bonds are critical for the specificity of ligand-target interactions. In this compound, several functional groups can act as hydrogen bond donors or acceptors. The hydroxyl group at the C3 position is a potent hydrogen bond donor, while the adjacent carbonyl oxygen of the indolin-2-one ring is a strong acceptor. Furthermore, the nitrogen atom of the indolin-2-one ring can act as a hydrogen bond donor. The thiazole ring introduces additional potential for hydrogen bonding, with its nitrogen atom capable of acting as an acceptor.
In the context of a protein's active site, these groups can form a network of hydrogen bonds with amino acid residues. Studies on analogous 3-hydroxyindolin-2-ones demonstrate the formation of intermolecular N-H···O and O-H···O hydrogen bonds, which are key to stabilizing crystal structures and, by extension, ligand-protein complexes. nih.gov For example, in molecular docking studies of similar thiazole-indolinone hybrids, the indolin-2-one core consistently forms hydrogen bonds with backbone residues in kinase hinge regions, such as with Glu917 and Cys919 in VEGFR-2. nih.gov
Table 1: Potential Hydrogen Bond Interactions for this compound
| Functional Group on Compound | Role | Potential Protein Partner (Amino Acid Residue) |
| 3-OH group | Donor | Asp, Glu, Ser, Thr (side chain O); Main chain C=O |
| 2-C=O group | Acceptor | Arg, Lys, His, Asn, Gln (side chain N-H); Main chain N-H |
| Indolin-2-one N-H | Donor | Asp, Glu, Ser, Thr (side chain O); Main chain C=O |
| Thiazole N atom | Acceptor | Arg, Lys, His, Asn, Gln (side chain N-H); Main chain N-H |
Table 2: Potential Hydrophobic Interactions for this compound
| Structural Moiety of Compound | Potential Interacting Amino Acid Residues |
| Indolin-2-one (benzene ring portion) | Ala, Val, Leu, Ile, Phe, Trp, Pro, Met |
| Thiazole ring | Ala, Val, Leu, Ile, Phe, Trp, Pro, Met |
Pi-stacking interactions are a specific type of non-covalent interaction that occurs between aromatic rings. The electron-rich pi systems of the indolin-2-one and thiazole rings can interact favorably with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). These interactions can occur in several geometries, including face-to-face and edge-to-face (T-shaped) arrangements.
While no specific studies detail the pi-stacking interactions of this compound, research on related structures highlights their importance. For instance, crystal structures of similar heterocyclic systems show that pi-pi stacking interactions are a recurrent motif that helps organize the molecules in the solid state. nih.gov In a biological context, these interactions with aromatic residues in a binding pocket can significantly enhance binding affinity and provide orientational specificity. The presence of both an indole and a thiazole ring provides multiple opportunities for such stabilizing aromatic interactions.
Table 3: Potential Pi-Stacking Interactions for this compound
| Aromatic Ring on Compound | Potential Interacting Aromatic Amino Acid Residues |
| Indolin-2-one | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) |
| Thiazole | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His) |
Computational Chemistry and Cheminformatics Studies
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand the interaction between a ligand and its protein target at the atomic level. For derivatives of the 3-hydroxyindolin-2-one (B1221191) core, docking studies have been instrumental in elucidating their binding mechanisms to various biological targets, including enzymes implicated in cancer and viral diseases. researchgate.netnih.gov
For instance, studies on related 3-hydroxy-indolin-2-one derivatives have explored their potential as inhibitors of enzymes like HIV-1 integrase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netnih.gov In these simulations, the compound is placed into the binding site of the target protein, and its conformational flexibility is explored to find the most stable binding pose.
The analysis of the binding mode reveals the specific interactions that stabilize the ligand-protein complex. For derivatives of the 3-hydroxy-3-(thiazol-2-yl)indolin-2-one scaffold, key interactions often involve hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking.
In the context of VEGFR-2 inhibition, the indolin-2-one moiety is a critical pharmacophoric feature. nih.gov Docking studies of related structures show that the oxindole (B195798) ring typically forms crucial hydrogen bonds with amino acid residues in the hinge region of the kinase domain, such as the amide NH group of Cys919. nih.gov The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, further anchoring the ligand in the active site. The thiazole (B1198619) ring can participate in hydrophobic interactions or establish hydrogen bonds, depending on the surrounding residues. nih.gov
Similarly, in studies of 3-hydroxy-indolin-2-one derivatives as potential HIV-1 integrase inhibitors, the oxygen atoms of the indolinone core and the hydroxyl group are predicted to form significant interactions within the principal binding pocket of the enzyme. researchgate.net The electrophilic amide nitrogen atom is also noted for its role in forming interactions. researchgate.net
| Target Protein | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| VEGFR-2 | Cys919 | Hydrogen Bond | nih.gov |
| VEGFR-2 | Hydrophobic Pocket | Hydrophobic Interaction | nih.gov |
| HIV-1 Integrase | LEDGF/p75 binding pocket | van der Waals, Hydrogen Bond, Electrostatic | researchgate.net |
Scoring functions are used in molecular docking programs to estimate the binding affinity between the ligand and the protein. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. The total energy of the interaction is often a composite of van der Waals forces, hydrogen bonding, and electrostatic interactions. researchgate.net For a series of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs, such scoring functions were used to rank potential anticancer agents. nih.gov These predictions help in prioritizing compounds for synthesis and biological evaluation.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large compound databases in a process called virtual screening, to identify new molecules that are likely to be active.
For inhibitors targeting VEGFR-2, a common pharmacophore model includes a hydrogen bond acceptor, a hydrogen bond donor, and hydrophobic regions. nih.gov The this compound scaffold fits this model well:
The indolin-2-one oxygen acts as a hydrogen bond acceptor. nih.gov
The NH group of the indolinone and the C3-hydroxyl group can act as hydrogen bond donors. researchgate.netnih.gov
The aromatic rings of the indolinone and thiazole moieties can occupy hydrophobic pockets. nih.gov
Virtual screening campaigns based on such pharmacophores have successfully identified novel kinase inhibitors. mdpi.com This approach allows for the rapid and cost-effective screening of vast chemical spaces to find new potential drug candidates. mdpi.comnih.gov
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It provides valuable information about properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.netmdpi.com These electronic properties are crucial for understanding a molecule's reactivity and its ability to interact with biological targets. researchgate.netnih.gov
DFT calculations on indolin-2-one derivatives have been used to analyze the distribution of electron density, identifying nucleophilic and electrophilic centers within the molecule. researchgate.net For example, the oxygen atoms are typically identified as nucleophilic centers, while the amide nitrogen can be an electrophilic center. researchgate.net The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.ua A smaller HOMO-LUMO gap suggests higher reactivity. These calculations support the understanding of interaction mechanisms observed in docking studies and can help in designing molecules with desired electronic characteristics. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. rjpbr.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. nih.gov
While a specific QSAR study for this compound was not found, the general methodology is widely applied to indole-containing compounds and other heterocyclic systems. nih.govrjpbr.comresearchgate.net A typical QSAR study involves:
Data Set Preparation : A series of compounds with known biological activities (e.g., IC50 values) is collected. nih.gov
Descriptor Calculation : A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound. rjpbr.comnih.gov
Model Building : Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates the descriptors with the biological activity. researchgate.net
Model Validation : The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. researchgate.net
For indole (B1671886) derivatives, QSAR studies have successfully identified key descriptors that influence their activity, such as lipophilicity (LogP), molar refractivity, and electronic parameters. rjpbr.com Such models provide valuable guidance for the structural modification of the this compound scaffold to optimize its biological activity.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
Before a compound can be considered a viable drug candidate, it must exhibit favorable ADME properties. In silico methods are now routinely used to predict these properties early in the drug discovery process, saving time and resources. These predictions are often based on Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is over 500, and the LogP is over 5.
Studies on various indolin-2-one and thiazole derivatives have included in silico ADME predictions. nih.govnih.gov These analyses typically evaluate parameters such as gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.gov The results of these predictions help to identify potential liabilities and guide the design of compounds with improved drug-like properties. nih.govnih.gov
| Property | Predicted Value/Range | Significance | Reference |
|---|---|---|---|
| Molecular Weight | Generally < 500 Da | Adherence to Lipinski's Rule of Five | nih.gov |
| LogP (Lipophilicity) | Variable, often optimized for target | Impacts absorption and distribution | nih.gov |
| Hydrogen Bond Donors | Typically ≤ 5 | Adherence to Lipinski's Rule of Five | nih.gov |
| Hydrogen Bond Acceptors | Typically ≤ 10 | Adherence to Lipinski's Rule of Five | nih.gov |
| Gastrointestinal (GI) Absorption | Often predicted to be high | Indicates potential for oral bioavailability | nih.gov |
| Bioactivity Score | Calculated for various targets (GPCRs, kinases, etc.) | Indicates potential as a drug candidate | nih.gov |
Future Research Directions for 3 Hydroxy 3 Thiazol 2 Yl Indolin 2 One and Its Derivatives
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
Future synthetic research should prioritize the development of efficient, cost-effective, and environmentally benign methods for producing 3-hydroxy-3-(thiazol-2-yl)indolin-2-one and its analogs. Key areas of focus include:
One-Pot and Multicomponent Reactions: Designing one-pot, three-component coupling reactions, for instance between an isatin (B1672199) derivative, an aryne precursor, and a thiazole-containing nucleophile, could provide a direct and efficient route to these molecules under metal-free conditions. rsc.org Protocols using catalysts like VOSO₄ in aqueous media have proven effective for similar one-pot syntheses of related oxindole (B195798) derivatives, highlighting a potential green approach. nih.gov
Green Solvents and Catalysts: A significant advancement would be the development of synthetic protocols that operate in water, one of the most environmentally friendly solvents. sciencepub.netacs.org The use of microwave-assisted synthesis is another avenue that can lead to high yields and significantly reduced reaction times, as demonstrated in the synthesis of other 3-hydroxy-2-oxindoles. mdpi.com
Asymmetric and Biocatalytic Synthesis: Given that biological activity is often stereospecific, developing methods for the enantioselective synthesis of these chiral compounds is crucial. rsc.org Future work could explore organocatalysis or transition-metal catalysis to create specific stereoisomers. beilstein-journals.orgscispace.com Furthermore, biocatalysis, using enzymes or whole organisms like baker's yeast, offers a green and highly selective alternative for producing enantiopure 3-hydroxyoxindoles. acs.orgresearchgate.net
Discovery of New Biological Targets and Mechanisms of Action
While the oxindole-thiazole hybrid structure is suggestive of anticancer activity, a thorough investigation into novel biological targets and mechanisms is warranted.
Kinase Inhibition: Many indolin-2-one derivatives are potent kinase inhibitors. researchgate.net Future studies should screen this compound derivatives against a broad panel of kinases implicated in cancer, such as VEGFR-2, EGFR, and PAK1. nih.govnih.govnih.gov For example, related 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives have shown potent VEGFR-2 inhibition, suggesting this is a promising target. nih.gov
Novel Anticancer Targets: Research should extend beyond kinases to other targets. The hybridization of isatin and thiazolidinone scaffolds has yielded potent inhibitors of carbonic anhydrase isoforms hCA IX and XII, which are involved in tumor metabolism. nih.gov Another potential target is the PI3K/Akt/mTOR pathway, which has been successfully inhibited by other naphthalene-thiazole hybrids. nih.gov
Mechanism of Action: Detailed mechanistic studies are essential. For promising compounds, investigations should clarify the mode of action, such as the induction of apoptosis (programmed cell death) and the specific phases of cell cycle arrest (e.g., G0/G1 or G2/M phase). nih.govnih.gov Techniques like flow cytometry can be used to analyze apoptosis and DNA content to pinpoint these effects. mdpi.com
Development of Advanced Scaffold Hybridizations
Molecular hybridization, which combines two or more pharmacophores, is a powerful strategy to create new drug candidates with enhanced efficacy or novel mechanisms of action. researchgate.netacs.org Future work should focus on strategically modifying the this compound scaffold.
Target-Oriented Hybridization: Derivatives can be designed by hybridizing the core scaffold with moieties known to interact with specific biological targets. For instance, incorporating a benzenesulfonamide (B165840) group could enhance activity against carbonic anhydrases. nih.gov
Bioisosteric Replacement and Functionalization: Systematic modifications to the core structure can fine-tune its properties. This includes adding various substituents to the oxindole ring or the thiazole ring to improve target binding and pharmacokinetic properties. nih.gov For example, studies on similar structures have shown that halogen substitutions on the oxindole ring can significantly enhance biological activity. nih.gov
Diverse Heterocyclic Hybrids: Exploration of hybrids incorporating other heterocyclic systems like pyrimidine, coumarin, or quinoline (B57606) could lead to compounds with multi-targeted activities, potentially addressing cancer and microbial infections simultaneously. nih.govnih.gov
Application in Chemical Probe Development
Chemical probes are small molecules used to study biological processes and validate drug targets. The this compound scaffold is a candidate for developing such tools.
A key future direction is the synthesis of derivatives specifically designed for this purpose. This involves introducing functional groups that allow for conjugation with reporter tags, such as fluorophores (for imaging), biotin (B1667282) (for affinity purification), or photoreactive groups (for covalent labeling of target proteins). The synthesis of such probes would enable detailed studies of the compound's biological interactions, helping to identify its direct binding partners and elucidate its mechanism of action on a molecular level. acs.orgmdpi.com
Advanced Pre-clinical In Vitro and In Vivo Efficacy Studies
To translate initial findings into potential therapeutic applications, a systematic and rigorous pre-clinical evaluation is essential.
In Vitro Efficacy: Promising derivatives should undergo comprehensive screening against a wide array of human cancer cell lines, such as the NCI-60 panel, to determine their spectrum of activity. nih.govnih.gov For the most potent compounds, detailed mechanistic assays should be performed, including enzyme inhibition assays (e.g., VEGFR-2, PI3Kα), cell cycle analysis, and apoptosis induction assays (e.g., Annexin V-FITC). nih.govmdpi.com
In Vitro Anticancer Activity of Related Thiazole Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Key Findings | Reference |
|---|---|---|---|---|
| Compound 4c (2-oxoindolin-3-ylidene thiazole derivative) | HepG2 (Liver Cancer) | 0.047 | Potent VEGFR-2 inhibition; G0/G1 cell cycle arrest; apoptosis induction. | nih.gov |
| Compound 4c (thiazole derivative) | MCF-7 (Breast Cancer) | 2.57 | VEGFR-2 inhibition; cell cycle arrest at G1/S phase; apoptosis activation. | mdpi.com |
| Compound 6a (naphthalene-azine-thiazole hybrid) | OVCAR-4 (Ovarian Cancer) | 1.569 | PI3Kα inhibition; G2/M phase cell cycle arrest; 26.8-fold increase in apoptosis. | nih.gov |
| Compound 11f (coumarin-thiazole hybrid) | A-549 (Lung Cancer) | 0.025 | More potent than the standard drug erlotinib (B232) against multiple cancer cell lines. | nih.gov |
In Vivo Toxicity and Efficacy: Compounds that demonstrate significant in vitro activity and selectivity should advance to in vivo studies. The zebrafish (Danio rerio) embryo model offers a high-throughput method for initial toxicity and developmental effects screening. nih.govtpi.tvmdpi.com Promising, non-toxic candidates can then be evaluated in more complex animal models, such as mouse xenograft models, to assess their ability to inhibit tumor growth in a living organism. nih.gov These studies are critical for determining the therapeutic potential of new derivatives.
Q & A
Q. What are the common synthetic methodologies for preparing 3-hydroxy-3-(thiazol-2-yl)indolin-2-one derivatives?
Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or microwave-assisted reactions. For example:
- Microwave-assisted synthesis optimizes reaction time and yield. A mixture of isatin and thiazole derivatives is irradiated at 70–100°C for 1–15 minutes, achieving yields up to 92% under solvent-free conditions .
- Electrosynthesis using NaBr as an electrolyte enables oxidative coupling, offering a green chemistry approach with moderate yields (e.g., 53% in acetonitrile) .
- Catalyst-free protocols reduce side reactions; temperature control (70–80°C) prevents over-substitution, favoring mono-hydroxy intermediates .
Q. How is structural characterization performed for this compound class?
Methodological Answer:
- X-ray crystallography resolves stereochemistry and dihedral angles (e.g., 6.50° between isoindolone and thiazole rings) .
- NMR spectroscopy identifies substituent effects:
- NMR: Hydroxy protons resonate at δ 10.34–10.98 ppm, while thiazole protons appear at δ 6.26–7.35 ppm .
- NMR: Carbonyl carbons (C=O) are observed at δ 166–178 ppm .
- HRMS validates molecular formulas (e.g., [M + Na] at m/z 287.0795) .
Q. What preliminary biological assays are used to evaluate activity?
Methodological Answer:
-
Cytotoxicity screening : Compounds are tested against panels of 57 human cancer cell lines (e.g., NCI-60). For example:
Compound Cell Line GI (nM) 3o A549/ATTC (lung) 190 3o LOX IMVI (melanoma) 750 3n Leukemia lines 2000–5000 -
Anti-inflammatory assays : Inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (IC = 34 µM) .
Advanced Research Questions
Q. How do substituents on the thiazole or indolinone rings influence biological activity?
Methodological Answer:
- Electron-donating groups (e.g., methoxy on indole) enhance cytotoxicity (GI < 1 µM) by improving solubility and target binding .
- N-Alkylation (e.g., allyl, benzyl) modulates pharmacokinetics:
- N-Benzyl derivatives show 90–92% yields and improved stability .
- Bulky substituents (e.g., 4-chlorobenzyl) increase selectivity for kinase targets .
- Thiazole modifications : 2-Imino groups enhance anti-tubercular activity (MIC = 0.5 µg/mL) .
Q. How can contradictory cytotoxicity data across cell lines be resolved?
Methodological Answer:
- Mechanistic profiling : Compare gene expression (e.g., p53 status) in responsive vs. resistant lines. For instance, leukemia cells (CCRF-CEM) with high Bcl-2 expression require higher GI .
- Dose-response curves : Validate activity thresholds using 10-dose testing (1 nM–100 µM) to exclude false positives .
- Off-target assays : Screen against non-cancer cells (e.g., HEK293) to assess selectivity .
Q. What strategies optimize reaction yields for unsymmetrical derivatives?
Methodological Answer:
- Stepwise coupling : First, synthesize 3-hydroxy intermediates via microwave irradiation (70°C, 5 minutes), then introduce thiazole groups using Ce(IV)-mediated oxidative coupling .
- Solvent optimization : Acetonitrile improves yields (53% → 96% in 15 minutes) by stabilizing transition states .
- Catalyst screening : CuO/TEMPO systems enable C(sp)–H activation for alkylated derivatives (e.g., 3-hydroxy-3-(2-oxohexyl)indolin-2-one) .
Q. How is computational modeling integrated into SAR studies?
Methodological Answer:
- Molecular docking : Predict binding to ATP pockets (e.g., kinases) using crystal structures (PDB: 4HX3). The thiazole ring interacts with hydrophobic residues (Val96, Ala144), while hydroxy groups form hydrogen bonds .
- DFT calculations : Analyze electron density maps to prioritize substituents with favorable orbital overlap (e.g., methoxy at C5 of indole) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to refine binding hypotheses .
Data Contradiction Analysis
Q. Why do some derivatives show high in vitro activity but poor in vivo efficacy?
Methodological Answer:
- Metabolic stability : Test hepatic microsome clearance (e.g., CYP3A4/2D6 inhibition). N-Allyl derivatives exhibit longer half-lives (>4 hours) than methyl analogs .
- Solubility limits : Use LogP measurements (e.g., 3.2 for 3o vs. 2.8 for 3n) and formulate with cyclodextrin carriers .
- Protein binding : Assess plasma protein binding via equilibrium dialysis; >95% binding reduces free drug availability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
